molecular formula C4H9N B13957168 Butan-2-imine CAS No. 53626-93-0

Butan-2-imine

Cat. No.: B13957168
CAS No.: 53626-93-0
M. Wt: 71.12 g/mol
InChI Key: BMMKPGVCTLTADE-UHFFFAOYSA-N
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Description

Butan-2-imine is an organic compound with the molecular formula C₄H₉N It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) This compound is a derivative of butane, where the second carbon atom is bonded to an imine group instead of a hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-imine can be synthesized through the condensation reaction of butan-2-one (methyl ethyl ketone) with ammonia or a primary amine. The reaction typically involves the removal of water (a condensation reaction) and can be catalyzed by acids to increase the reaction rate . The general reaction is as follows:

CH3CH2COCH3+NH3CH3CH2C=NH+H2O\text{CH}_3\text{CH}_2\text{COCH}_3 + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{C=NH} + \text{H}_2\text{O} CH3​CH2​COCH3​+NH3​→CH3​CH2​C=NH+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Butan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Butan-2-one and other oxidation products.

    Reduction: Butan-2-amine.

    Substitution: Various substituted imines and amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-amine: A primary amine with similar reactivity but different functional group.

    Butan-2-one: A ketone with a carbonyl group instead of an imine group.

    Butan-2-ol: An alcohol with a hydroxyl group instead of an imine group.

Uniqueness

Butan-2-imine is unique due to its imine functional group, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo condensation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

butan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMKPGVCTLTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493680
Record name Butan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53626-93-0
Record name Butan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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